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molecular formula C8H12F3NO B1634306 N-Cyclohexyl-2,2,2-trifluoroacetamide

N-Cyclohexyl-2,2,2-trifluoroacetamide

Cat. No. B1634306
M. Wt: 195.18 g/mol
InChI Key: NNIONFSOKOHXIB-UHFFFAOYSA-N
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Patent
US04899249

Procedure details

In a manner similar to Example 6, ethyl trifluoroacetate (102 g, 0.72 m) was reacted with cyclohexylamine (70 g, 0.7 m). By-products/unreacted material were removed by heating the reaction mixture under increasing vacuum (final pressure 3 mm Hg) to 118° C. The pot residue was then recrystallized from hot ethyl acetate (~60 g) plus hexanes (~100 g) to yield 58 g solid which melted at 93°-95° C.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.[CH:10]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH:10]1([NH:16][C:3](=[O:5])[C:2]([F:1])([F:8])[F:9])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
70 g
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
118 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By-products/unreacted material were removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating the reaction mixture
CUSTOM
Type
CUSTOM
Details
The pot residue was then recrystallized from hot ethyl acetate (~60 g) plus hexanes (~100 g)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58 g
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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